Benzyl pent-4-ynoate
Overview
Description
Benzyl pent-4-ynoate, also known as this compound, is an organic compound with the molecular formula C12H12O2. It belongs to the class of alkynoic acids and is characterized by the presence of a phenylmethyl ester group attached to a 4-pentynoic acid backbone. This compound is of interest in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentynoic acid, phenylmethyl ester typically involves the esterification of 4-pentynoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of 4-pentynoic acid, phenylmethyl ester may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl pent-4-ynoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-pentynoic acid and benzyl alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 4-Pentynoic acid and benzyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl pent-4-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry reactions.
Biology: The compound is utilized in the preparation of biomolecular conjugates and peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-pentynoic acid, phenylmethyl ester involves its reactivity as an ester and an alkyne. The ester group can undergo hydrolysis or reduction, while the alkyne group can participate in cycloaddition reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . These reactions enable the compound to form various derivatives and conjugates, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, phenylmethyl ester: Similar structure but lacks the alkyne group.
4-Pentynoic acid: Contains the alkyne group but lacks the ester functionality.
Benzyl acetate: Contains the ester functionality but lacks the alkyne group.
Uniqueness
Benzyl pent-4-ynoate is unique due to the presence of both the ester and alkyne functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. The alkyne group enables click chemistry applications, while the ester group allows for hydrolysis and reduction reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
benzyl pent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMSTGTNFBNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340044 | |
Record name | Benzyl 4-pentynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126378-11-8 | |
Record name | Benzyl 4-pentynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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